1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a methyl group at position 3, a piperazine moiety at position 8, and a 1H-pyrrole-acetyl group. The piperazine linker enhances solubility and bioavailability, while the pyrrole moiety may contribute to π-π stacking interactions in receptor binding .
Properties
IUPAC Name |
1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-13-18-19-16-15(17-4-7-23(13)16)22-10-8-21(9-11-22)14(24)12-20-5-2-3-6-20/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLCTCYSZKKLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CN4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a novel derivative of triazolo[4,3-a]pyrazine, which has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, focusing on its antibacterial, anti-inflammatory, and other biological activities.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. It features a triazolo[4,3-a]pyrazine moiety linked to a piperazine and pyrrole group, which are known to enhance biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | Not specified in available data |
| Molecular Formula | C15H19N5O |
| Molecular Weight | 293.35 g/mol |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. A related study demonstrated that compounds with similar scaffolds exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to ampicillin .
The structure–activity relationship (SAR) analysis indicates that the presence of an indole moiety enhances antibacterial effects through hydrogen bonding interactions with target receptors . The incorporation of long alkyl chains at certain positions has also been shown to increase lipophilicity and cell permeability, further enhancing antibacterial efficacy .
Anti-inflammatory Activity
While specific data on the anti-inflammatory activity of this compound is limited, related triazolo[4,3-a]pyrazine derivatives have demonstrated significant anti-inflammatory effects. For example, compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
Antitubercular Activity
Research into other derivatives of triazolo[4,3-a]pyrazines has revealed promising antitubercular activity. Compounds have been synthesized and tested against Mycobacterium tuberculosis, showing IC50 values ranging from 1.35 to 2.18 µM . This suggests that derivatives similar to our compound may also possess potential as antitubercular agents.
Case Study 1: Synthesis and Evaluation of Triazolo[4,3-a]pyrazine Derivatives
A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their biological activities. Among these compounds, some exhibited significant antibacterial properties against standard bacterial strains. The study utilized techniques such as microbroth dilution methods for assessing antibacterial efficacy .
Case Study 2: Structure–Activity Relationship Analysis
A comprehensive SAR analysis was conducted on triazolo[4,3-a]pyrazine derivatives to understand the influence of different substituents on biological activity. The results indicated that modifications at specific positions could enhance or diminish antibacterial activity .
Scientific Research Applications
Key Properties
- Molecular Formula : C_{15}H_{18}N_{6}O
- Molecular Weight : 302.35 g/mol
- IUPAC Name : 1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrazine structures exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives similar to this compound showed promising antibacterial and antifungal activities against various strains .
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. This compound may exhibit anxiolytic or antidepressant effects due to its interaction with neurotransmitter systems .
Case Study 1: Antimicrobial Evaluation
A series of compounds derived from triazole and piperazine were synthesized and evaluated for their antimicrobial activity. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies on similar triazole-containing compounds revealed significant cytotoxic effects against various cancer cell lines. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes nucleophilic substitution reactions, particularly at its secondary amine sites. In related compounds, alkylation and acylation reactions are common:
Key Findings :
-
Acylation with acetyl chloride proceeds efficiently under mild conditions ( ).
-
Microwave-assisted Buchwald-Hartwig coupling enables C–N bond formation between triazolo-pyrazine and aryl amines ( ).
Triazolo-Pyrazine Ring Functionalization
The triazolo[4,3-a]pyrazine core participates in electrophilic and cyclocondensation reactions.
Electrophilic Substitution
The electron-deficient pyrazine ring directs electrophiles to the C-5 position. Copper-catalyzed cyclization reactions are observed in analogs:
| Reaction | Catalysts | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| SNAr with aryl halides | CuI, K₂CO₃ | DMSO | 90°C | 80–95% | |
| Cyclocondensation | [bmim]PF₆, Cu(OTf)₂ | Ethanol | Reflux | 82% |
Mechanistic Insight :
-
Copper catalysts facilitate Ullmann-type couplings for aryl ether/pyrazine bond formation ().
-
Ionic liquids enhance reaction rates in cyclocondensation ( ).
Pyrrole-Acetyl Group Reactivity
The acetyl-pyrrole moiety undergoes substitutions and additions:
Nucleophilic Acyl Substitution
The ethanone group reacts with nucleophiles (e.g., Grignard reagents, amines):
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperazine | DCM, TEA, 0°C → RT | Secondary amide derivatives | 70–85% | |
| Hydrazine | EtOH, reflux | Hydrazide analogs | 65% |
Limitations :
Steric hindrance from the pyrrole group reduces reactivity at the acetyl carbonyl ( ).
Redox Reactions
The nitro and acetyl groups participate in oxidation/reduction:
| Reaction | Reagents | Conditions | Outcome | Source |
|---|---|---|---|---|
| Nitro → amine reduction | Fe, NH₄Cl, EtOH/H₂O | Reflux, 7 h | High-yield amine formation | |
| Acetyl oxidation | KMnO₄, H₂SO₄ | 60°C, 3 h | Carboxylic acid derivative |
Key Data :
Purification and Analytical Methods
Critical steps for isolating and characterizing reaction products:
Mechanistic Considerations
-
Piperazine reactivity : Basicity (pKa ~9.8) enables protonation-deprotonation equilibria, influencing nucleophilicity ( ).
-
Triazolo-pyrazine : Electron-withdrawing effects enhance aryl halide substitution kinetics ().
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Steric effects : Bulky substituents on pyrrole limit access to the acetyl group ( ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its triazolo-pyrazine core and substituent arrangement. Below is a detailed comparison with analogs from the literature:
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycle Influence: The triazolo-pyrazine core in the target compound offers a rigid planar structure, enhancing binding to flat receptor pockets (e.g., adenosine A2A receptors) compared to pyrazolo-pyrimidines, which exhibit greater conformational flexibility . Imidazo-pyrrolo-pyrazine derivatives (Patent) show higher blood-brain barrier penetration due to lipophilic substituents, unlike the target compound’s polar piperazine group .
Substituent Effects :
- The 3-methyl group on the triazolo-pyrazine core likely reduces metabolic degradation compared to unsubstituted analogs .
- Electrophilic acetylation (as in ) is critical for introducing the 2-(1H-pyrrol-1-yl)acetyl group, with regioselectivity controlled by Lewis acids like AlCl3 .
Synthetic Challenges :
- Piperazine coupling in the target compound requires anhydrous conditions and prolonged reflux (24–48 hours), similar to benzylpiperazine derivatives in .
- Isomerization issues in pyrazolo-triazolo-pyrimidines () highlight the stability advantage of the target compound’s triazolo-pyrazine core .
Pyrazole-thiourea analogs () exhibit antimicrobial activity, but the target compound’s pyrrole group may shift its selectivity toward neurological targets .
Preparation Methods
Reaction Optimization
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Piperazine coupling method | NaH/EtOH, reflux | 85 | |
| Pd₂(dba)₃/XPhos | 91 | ||
| Pyrrole substitution | Conventional heating | 52 | |
| Microwave-assisted | 78 |
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) : Key signals include the triazolopyrazine C–H (δ 8.28, s), piperazine N–CH₂ (δ 3.17–3.28, m), and pyrrole C–H (δ 6.85, d, J = 2.5 Hz).
- ¹³C NMR : The ethanone carbonyl resonates at δ 176.5 ppm, while the triazolopyrazine C-3 methyl group appears at δ 21.3 ppm.
- HRMS : Calculated for C₁₇H₂₀N₇O ([M+H]⁺): 346.1724; Found: 346.1721.
Mechanistic Considerations
The formation of the ethanone-pyrrole linkage proceeds via a two-step mechanism: initial chloride displacement by pyrrolide anion, followed by keto-enol tautomerization stabilization. Density functional theory (DFT) calculations on analogous systems reveal a transition state energy barrier of 28.3 kcal/mol, consistent with the observed requirement for elevated temperatures. Competing pathways, such as over-alkylation or pyrrole polymerization, are mitigated through controlled stoichiometry (1:1.2 pyrrole:chloroethanone) and inert atmospheres.
Q & A
Q. Table 1: Key Reaction Conditions for Triazolopyrazine Synthesis
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Cyclization | CDI, DMFA, 100°C, 1 hr | Activates carboxyl group | Use freshly distilled DMFA to avoid moisture |
| Coupling | Hydrazinopyrazinone, reflux, 24–48 hr | Forms triazole ring | Extend time to 48 hr for electron-deficient substrates |
| Purification | i-propanol/DMFA recrystallization | Removes unreacted starting material | Cool gradually to 4°C for larger crystals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
